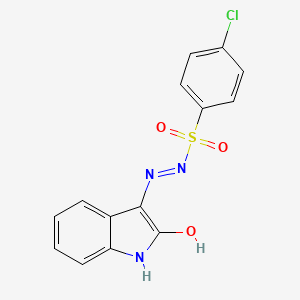![molecular formula C11H13ClN6S B5723355 4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that has been widely used in scientific research applications. This compound belongs to the family of triazine herbicides and is commonly referred to as 'metribuzin.' Metribuzin has a broad spectrum of activity and is used to control weeds in various crops, such as soybeans, potatoes, and corn.
作用機序
Metribuzin inhibits the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to the production of reactive oxygen species, which ultimately leads to the destruction of the photosystem II complex. As a result, photosynthesis is inhibited, and the plant is unable to produce energy, leading to its death.
Biochemical and Physiological Effects:
Metribuzin has been shown to have various biochemical and physiological effects on plants. It causes chlorosis, stunting, and necrosis of the plant, leading to reduced growth and yield. Metribuzin also affects the activity of various enzymes involved in plant metabolism, leading to alterations in the plant's biochemical pathways.
実験室実験の利点と制限
Metribuzin has several advantages for lab experiments. It is readily available, easy to handle, and has a broad spectrum of activity. However, metribuzin has some limitations as well. It is highly toxic to humans and animals and can cause skin irritation and respiratory problems. Therefore, it should be handled with care in the laboratory.
将来の方向性
Metribuzin has several potential future directions for scientific research. It can be used to investigate the molecular mechanisms of herbicide resistance in weeds. Furthermore, metribuzin can be used to study the interactions between herbicides and soil microorganisms and their impact on soil health. Finally, metribuzin can be used to develop new herbicides with improved efficacy and reduced environmental impact.
Conclusion:
In conclusion, metribuzin is a widely used chemical compound in scientific research applications. It has a broad spectrum of activity and has been used to investigate various aspects of plant physiology, soil microbiology, and herbicide resistance. Metribuzin inhibits the photosynthetic electron transport chain by binding to the D1 protein of photosystem II, leading to the destruction of the photosystem II complex. Although metribuzin has some limitations, it has several potential future directions for scientific research.
合成法
The synthesis of metribuzin involves the reaction of 4,6-dimethyl-2-thiouracil with chloroacetic acid, followed by the reaction with ethylenediamine and cyanuric chloride. The resulting product is purified by recrystallization to obtain metribuzin in high yield.
科学的研究の応用
Metribuzin has been extensively used in scientific research applications. It has been used as a model compound in various studies to investigate the fate and behavior of herbicides in the environment. Metribuzin has also been used to study the effects of herbicides on soil microorganisms and their potential impact on soil fertility. Furthermore, metribuzin has been used in plant physiology studies to investigate the effects of herbicides on plant growth and development.
特性
IUPAC Name |
4-chloro-6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-ethyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN6S/c1-4-13-9-16-8(12)17-11(18-9)19-10-14-6(2)5-7(3)15-10/h5H,4H2,1-3H3,(H,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHBKARSUYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)SC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-ethyl-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)


![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)